3-Bromo-2-butoxy-5-chloropyridine
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Overview
Description
3-Bromo-2-butoxy-5-chloropyridine is an organic compound with the molecular formula C₉H₁₁BrClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, butoxy, and chlorine substituents on the pyridine ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-butoxy-5-chloropyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-butoxy-5-chloropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-butoxy-5-chloropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or lithium aluminum hydride in solvents like tetrahydrofuran or dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents like toluene or ethanol.
Major Products:
- Substituted pyridines
- Pyridine N-oxides
- Dehalogenated pyridines
- Coupled products with various functional groups
Scientific Research Applications
3-Bromo-2-butoxy-5-chloropyridine is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the development of bioactive molecules and pharmaceuticals.
Medicine: As an intermediate in the synthesis of potential drug candidates.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-butoxy-5-chloropyridine depends on its specific application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds.
Comparison with Similar Compounds
- 2-Bromo-5-chloropyridine
- 3-Bromo-2-chloropyridine
- 3-Bromo-5-chloropyridine
Comparison: 3-Bromo-2-butoxy-5-chloropyridine is unique due to the presence of the butoxy group, which can influence its reactivity and solubility compared to other bromochloropyridine derivatives. The butoxy group can also provide additional sites for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-bromo-2-butoxy-5-chloropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClNO/c1-2-3-4-13-9-8(10)5-7(11)6-12-9/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHBSFLLSLWITC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=N1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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